molecular formula C35H32MgN4O6 B1255054 Chlorophyllide b

Chlorophyllide b

Cat. No.: B1255054
M. Wt: 629 g/mol
InChI Key: QPDWBRHRBKXUNS-IEEIVXFASA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Chlorophyllide b is a chlorophyllide. It is a conjugate acid of a this compound(1-).

Scientific Research Applications

Antioxidative Capacities

Chlorophyllide b, along with other chlorophyll-related compounds (CRCs), has been studied for its antioxidative capacities. A study by Hsu et al. (2005) revealed that chlorophyllides can protect human lymphocyte DNA from oxidative damage induced by hydrogen peroxide. This antioxidative property could have implications in reducing cellular damage and promoting health at a molecular level (Hsu, Yang, Chen, Chao, & Hu, 2005).

Antiviral Activity

This compound also displays antiviral properties. Guo et al. (2010) found that chlorophyllide, a derivative, disrupts hepatitis B virus (HBV) virions, leading to the loss of detectable virion DNA. This suggests potential applications in the development of antiviral treatments (Guo, Pan, Mao, Zhang, Wang, Lu, Chang, Guo, Passic, Krebs, Wigdahl, Warren, Retterer, Bavari, Xu, Cuconati, & Block, 2010).

Biological Activities and Applications

Chlorophyllides, including this compound, exhibit various biological activities, such as antimicrobial, antiviral, and antiproliferative activity. These properties are valuable in diverse fields including food, medicine, and pharmaceuticals. Wang, Yang, Huang, & Shaw (2021) provided a comprehensive review on the applications and biological activities of chlorophyllides (Wang, Yang, Huang, & Shaw, 2021).

Cytotoxic Effects

A study by Wang et al. (2019) explored the cytotoxic effects of chlorophyllide from plant leaf extracts on various cancer cell lines. This study is crucial in understanding the potential of this compound in cancer research and its application in developing natural anticancer agents (Wang, Yang, Huang, Tai, Sie, & Shaw, 2019).

Stability and Preservation

Research by Comunian et al. (2011) focused on the production efficiency, physicochemical properties, and storage stability of spray-dried chlorophyllide as a natural food colorant. This is significant for its application in the food industry, particularly in enhancing the shelf life and stability of this compound as a colorant (Comunian, Monterrey-Quintero, Thomazini, Balieiro, Piccone, Pittia, & Fávaro-Trindade, 2011).

Biosynthesis of Chlorophyll b

The role of this compound in the biosynthesis of chlorophyll b, an important pigment in photosynthesis, has been studied. Tanaka, Ito, Tanaka, Tanaka, Yoshida, & Okada (1998) investigated the genetic and biochemical aspects of chlorophyll b formation from chlorophyllide a, shedding light on the critical role of this compound in plant biology (Tanaka, Ito, Tanaka, Tanaka, Yoshida, & Okada, 1998).

Properties

Molecular Formula

C35H32MgN4O6

Molecular Weight

629 g/mol

IUPAC Name

magnesium;3-[(3R,21S,22S)-16-ethenyl-11-ethyl-12-formyl-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,11,13(25),14,16,18,20(23)-decaen-22-yl]propanoic acid

InChI

InChI=1S/C35H34N4O6.Mg/c1-7-18-15(3)22-11-23-16(4)20(9-10-28(41)42)32(38-23)30-31(35(44)45-6)34(43)29-17(5)24(39-33(29)30)12-26-19(8-2)21(14-40)27(37-26)13-25(18)36-22;/h7,11-14,16,20,31H,1,8-10H2,2-6H3,(H3,36,37,38,39,40,41,42,43);/q;+2/p-2/t16-,20-,31+;/m0./s1

InChI Key

QPDWBRHRBKXUNS-IEEIVXFASA-L

Isomeric SMILES

CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5[C@H]([C@@H](C(=N5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)O)[C@H](C4=O)C(=O)OC)C)C=O.[Mg+2]

Canonical SMILES

CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5C(C(C(=N5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)O)C(C4=O)C(=O)OC)C)C=O.[Mg+2]

Synonyms

chlorophyllide b

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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